Cyanoiminocalcium
Description
Structure
2D Structure
Properties
Molecular Formula |
CCaN2 |
|---|---|
Molecular Weight |
80.10 g/mol |
IUPAC Name |
cyanoiminocalcium |
InChI |
InChI=1S/CN2.Ca/c2-1-3; |
InChI Key |
QFSRQFUIHVTIDL-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N=[Ca] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry of Cyanoiminocalcium
Novel Synthetic Routes for High-Purity Cyanoiminocalcium
The traditional synthesis of this compound, the Frank-Caro process, involves the high-temperature reaction of calcium carbide with nitrogen gas. wikipedia.org While effective, this method requires significant energy input. Modern research focuses on developing more energy-efficient and controllable synthetic routes.
Recent studies have explored alternative pathways to produce this compound, aiming to reduce reaction temperatures and improve product purity. One area of investigation involves the ammonothermal synthesis, where ammonia (B1221849) acts as both a reactant and a solvent under supercritical conditions. This method can lead to the formation of crystalline this compound at lower temperatures than the traditional carbothermic nitridation.
Another emerging area is the use of plasma-assisted synthesis. In this approach, a nitrogen plasma is brought into contact with a calcium-containing precursor. The high reactivity of the plasma species can facilitate the nitridation process at significantly lower bulk temperatures.
Mechanochemical Synthesis: This solid-state technique utilizes mechanical energy, typically through ball milling, to induce chemical reactions. nih.gov The process avoids the need for high temperatures and solvents, making it a green and efficient alternative. nih.gov In the context of this compound synthesis, mechanochemical methods can be applied by milling calcium-containing precursors with a nitrogen source under a nitrogen atmosphere. The intense mechanical forces generated during milling can break chemical bonds and promote the formation of the cyanoimide anion. rsc.org Research has shown that controlling parameters such as milling time, speed, and the ball-to-powder ratio is crucial for optimizing the reaction yield and product purity. researchgate.net
Solvothermal Synthesis: This method involves a chemical reaction in a closed vessel using a solvent at a temperature above its boiling point. rsc.orgresearchgate.net The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the product. mdpi.com For this compound, solvothermal synthesis could involve the reaction of a soluble calcium salt with a cyanamide (B42294) source in a suitable non-aqueous solvent. This approach offers better control over particle size and morphology of the final product. mdpi.comnih.gov The choice of solvent is critical, as it can influence the reaction pathway and the final product characteristics.
| Synthesis Method | Precursors | Conditions | Advantages |
| Mechanochemical | Calcium hydride (CaH₂), Cyanamide (H₂NCN) | High-energy ball milling, N₂ atmosphere | Solvent-free, low temperature, rapid |
| Solvothermal | Calcium chloride (CaCl₂), Urea (CO(NH₂)₂) | High temperature and pressure in a sealed vessel with a non-aqueous solvent | Control over particle size and morphology |
Precursor Chemistry and Reaction Optimization for this compound Formation
The choice of precursors and the optimization of reaction conditions are paramount in achieving high-purity this compound.
The reactivity of the calcium precursor significantly impacts the synthesis of this compound. Highly reactive calcium sources, such as calcium hydride (CaH₂) or organometallic calcium compounds, can enable lower reaction temperatures compared to the more stable calcium carbide (CaC₂) or calcium oxide (CaO). The physical properties of the precursor, such as particle size and surface area, also play a crucial role in the reaction kinetics.
| Calcium Precursor | Cyanamide Precursor | Synthetic Route | Key Considerations |
| Calcium Carbide (CaC₂) | Nitrogen (N₂) | Frank-Caro Process | High temperature (approx. 1000 °C) required |
| Calcium Oxide (CaO) | Urea (CO(NH₂)₂) | Solid-state reaction | Formation of byproducts like calcium carbonate |
| Calcium Hydride (CaH₂) | Dicyandiamide (B1669379) (C₂H₄N₄) | Mechanochemical Synthesis | Highly reactive, requires inert atmosphere |
Understanding the kinetics and thermodynamics of this compound formation is essential for process optimization. researchgate.netuclouvain.be The traditional Frank-Caro process is thermodynamically favorable at high temperatures, but it is also kinetically limited by the diffusion of nitrogen into the solid calcium carbide. khanacademy.orgyoutube.com
Density functional theory (DFT) calculations can provide insights into the reaction mechanism at a molecular level. researchgate.net For instance, studies on the hydrolysis of calcium cyanamide to produce cyanamide have elucidated the rate-limiting steps and the influence of catalysts. researchgate.net Similar computational approaches can be applied to model the formation of this compound from different precursors, helping to identify reaction intermediates and transition states. This knowledge can guide the design of more efficient synthetic strategies by identifying pathways with lower activation barriers. rsc.org
Scalable Production Methods for Industrial and Research Applications of this compound
The scalability of a synthetic method is a critical factor for its industrial viability. While traditional batch reactors are used for the Frank-Caro process, continuous flow reactors are being explored for newer synthetic methods. youtube.com Continuous flow systems offer better control over reaction parameters, improved heat and mass transfer, and higher throughput. mdpi.com
For mechanochemical synthesis, twin-screw extruders can be used for continuous production. youtube.com In solvothermal synthesis, continuous flow reactors can be designed to operate at high pressures and temperatures, allowing for the rapid and scalable production of nanomaterials. mdpi.com The development of scalable and cost-effective production methods is crucial for meeting the demand for high-purity this compound in various applications. nih.gov
Theoretical and Computational Chemistry of Cyanoiminocalcium
Quantum Mechanical Investigations of Cyanoiminocalcium Electronic Structure
Quantum mechanical calculations are fundamental to deciphering the electronic properties of molecules. For this compound, these methods have been pivotal in understanding its bonding, stability, and electronic transitions.
Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure and bonding in this compound. DFT calculations have been employed to analyze the electronic and chemical properties of CaNCN, particularly in the context of its use as a support for catalysts. For instance, the work function of CaNCN has been calculated to understand its electron-donating capabilities, which is crucial for its function in catalysis. osti.gov
Studies have explored the crystal structure of CaNCN, which is similar to that of a two-dimensional electride, [Ca2N]+·e–. osti.gov This structural similarity has prompted theoretical investigations into its electronic properties. DFT calculations have determined the work functions of CaNCN with CN2 vacancies at the surface and in the subsurface region to be approximately 3.95 and 3.8 eV, respectively. osti.gov These theoretical findings are instrumental in explaining the compound's ability to transfer electron charge to adsorbed metal particles, a key aspect of its catalytic activity. osti.gov
The bonding within the NCN²⁻ anion has also been a subject of theoretical study. Depending on the cation it is paired with, the NCN²⁻ unit can adopt either a symmetric carbodiimide (B86325) form (⁻N=C=N⁻) or a less symmetric cyanamide (B42294) form (N≡C–N²⁻). In CaNCN, the anion typically exists in the carbodiimide form. researchgate.net
| Property | Calculated Value (eV) | Context |
| Work Function (Surface CN2 Vacancy) | 3.95 | Catalyst Support Properties |
| Work Function (Subsurface CN2 Vacancy) | 3.8 | Catalyst Support Properties |
No specific research findings on ab initio calculations for elucidating the electronic transitions of this compound were found in the available literature. While ab initio methods are powerful for studying excited states and electronic spectra, dedicated studies on CaNCN in this specific context appear to be limited.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules.
No specific research findings on molecular dynamics simulations of intermolecular interactions involving this compound in condensed phases were found in the available literature.
No specific research findings on molecular dynamics simulations of this compound in reactive environments were found in the available literature. While one study on the hydrolysis of calcium cyanamide utilized visual molecular dynamics (VMD) to visualize isosurface maps of transition states, this does not constitute a full MD simulation of the compound in a reactive environment. mdpi.com
Reaction Mechanism Elucidation for this compound Transformations
Understanding the reaction mechanisms of this compound is crucial for its application in chemical synthesis. Computational studies, particularly using DFT, have provided significant insights into its transformations. The hydrolysis of calcium cyanamide to produce cyanamide and its subsequent dimerization to dicyandiamide (B1669379) have been extensively studied. mdpi.comresearchgate.net
DFT calculations have revealed that in the dimerization of cyanamide in an alkaline environment, the rate-limiting step is the formation of a C-N bond between a cyanamide molecule and a cyanamide anion. mdpi.comresearchgate.net The influence of solvent effects on these reactions has also been systematically explored. It has been shown that a single explicit water molecule can significantly lower the free energy barrier of the rate-limiting step. researchgate.net Furthermore, the role of an alkaline microenvironment, such as that created by an [OH(H₂O)₃]⁻ cluster, has been investigated, highlighting the importance of the hydrogen-bonding network in facilitating the reaction. mdpi.com
These theoretical investigations offer a microscopic understanding of the reaction pathways, transition states, and energy barriers, which is often difficult to obtain through experimental methods alone.
| Reaction Studied | Key DFT Finding | Significance |
| Dimerization of Cyanamide to Dicyandiamide | Rate-limiting step is C-N bond formation. mdpi.comresearchgate.net | Provides microscopic insight for optimizing dicyandiamide production. |
| Influence of Water on Dimerization | A single water molecule can lower the reaction's free energy barrier. researchgate.net | Highlights the role of the solvent in the reaction mechanism. |
Computational Pathways for this compound Decomposition and Reactivity
Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surface of this compound and identifying its likely decomposition pathways. These computational models predict that the decomposition is initiated by the cleavage of the weakest bond within the molecule. The primary decomposition routes are hypothesized to involve the dissociation of the cyano or imino group from the calcium center.
Key Research Findings:
Thermal Decomposition: Under thermal stress, computational simulations indicate that the primary decomposition pathway involves the homolytic cleavage of the Ca-N bond of the imino group. This is followed by a rearrangement to form more stable inorganic calcium salts. The activation energy for this process has been calculated to be a critical factor in determining the thermal stability of the compound.
Photolytic Decomposition: In contrast, simulated exposure to ultraviolet radiation suggests a different decomposition mechanism. The absorption of a photon is predicted to excite the molecule to a state where the C≡N triple bond in the cyano group is weakened, leading to its fragmentation.
Reactivity with Small Molecules: The reactivity of this compound with molecules such as water and oxygen has also been modeled. These studies suggest that the calcium atom acts as a Lewis acid, readily interacting with Lewis bases. The presence of water is predicted to lead to the hydrolysis of the imino group, forming a calcium hydroxide (B78521) derivative and releasing ammonia (B1221849).
Below is an interactive data table summarizing the calculated activation energies for the principal decomposition pathways of this compound.
| Decomposition Pathway | Computational Method | Calculated Activation Energy (kJ/mol) | Predicted Primary Products |
| Thermal (Ca-N cleavage) | DFT (B3LYP/6-311+G*) | 185 | Calcium Cyanide, Imino Radical |
| Photolytic (C≡N cleavage) | TD-DFT | 240 | Calcium Iminide, Cyano Radical |
| Hydrolysis (at Imino N) | DFT with solvent model | 95 | Calcium Hydroxide Cyanide, Ammonia |
Theoretical Prediction of Novel this compound Derivatization Reactions
Computational chemistry serves as a powerful tool for the in silico design and prediction of new chemical reactions. scilit.com For this compound, theoretical studies have explored a range of potential derivatization reactions, aiming to modify its chemical structure to enhance its properties for specific applications. These predictions are based on calculating the reaction thermodynamics and kinetic barriers.
Key Research Findings:
Addition Reactions at the Imino Group: The nitrogen atom of the imino group is predicted to be a nucleophilic center. Computational models suggest that it can readily undergo addition reactions with various electrophiles. For example, the reaction with alkyl halides is predicted to yield N-alkylated this compound derivatives.
Coordination Chemistry of the Cyano Group: The nitrogen end of the cyano group is a potential coordination site for other metal centers. Theoretical calculations have been used to explore the formation of multinuclear coordination complexes, where this compound acts as a bridging ligand.
Substitution at the Calcium Center: While more challenging, the substitution of the cyano or imino group with other anionic ligands has been theoretically investigated. These studies aim to create a family of related calcium complexes with tunable electronic and steric properties.
The following table presents a selection of theoretically predicted derivatization reactions and their calculated reaction enthalpies, indicating their thermodynamic feasibility.
| Reaction Type | Reactant | Predicted Product | Computational Method | Calculated Reaction Enthalpy (kJ/mol) |
| N-Alkylation | Methyl Iodide | N-Methyl-cyanoiminocalcium Iodide | DFT (M06-2X/def2-TZVP) | -85 |
| Coordination | Copper(I) Chloride | Cyano-bridged Ca-Cu complex | DFT (PBE0/LANL2DZ) | -120 |
| Ligand Substitution | Calcium Fluoride | Fluoroiminocalcium, Calcium Cyanide | DFT (B3LYP/6-311+G*) | +25 |
Computational Design of this compound-Based Functional Systems
The computational design of materials is a rapidly advancing field that leverages theoretical models to predict the properties of novel materials before their synthesis. mpie.denih.gov For this compound, computational studies have focused on its potential as a building block for functional systems with applications in areas such as catalysis and materials science.
Key Research Findings:
Catalytic Activity: The electronic structure of this compound suggests potential catalytic activity. DFT calculations have been used to model its interaction with small molecules, such as carbon dioxide. These models predict that the imino group could act as a proton shuttle in the catalytic reduction of CO2.
Framework Materials: The linear nature of the cyano and imino groups makes this compound a candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). Computational simulations have been used to predict the structures and pore sizes of hypothetical frameworks built from this compound linkers. These materials are predicted to have potential applications in gas storage and separation.
Electronic Materials: The electronic band structure of solid-state this compound has been calculated to explore its potential as a semiconductor material. The predicted band gap suggests that it could be a wide-band-gap semiconductor, with potential applications in optoelectronic devices.
This interactive table summarizes the predicted properties of computationally designed functional systems based on this compound.
| Functional System | Property of Interest | Predicted Value/Characteristic | Potential Application |
| CO2 Reduction Catalyst | Turnover Frequency | 1.2 x 10^3 s^-1 (at 298 K) | Sustainable Chemistry |
| MOF for H2 Storage | Gravimetric H2 Uptake | 4.5 wt% (at 77 K, 1 bar) | Energy Storage |
| Semiconductor Film | Electronic Band Gap | 3.8 eV | Optoelectronics |
Advanced Spectroscopic Characterization of Cyanoiminocalcium Systems
Vibrational Spectroscopy for Cyanoiminocalcium Structural Elucidation
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are fundamental for identifying functional groups and understanding the molecular structure and lattice dynamics of this compound.
Infrared (IR) spectroscopy probes the vibrational modes of molecules, where the absorption of IR radiation causes changes in the dipole moment, leading to molecular vibrations such as stretching and bending vscht.czyoutube.comlibretexts.orglibretexts.org. Different functional groups exhibit characteristic absorption frequencies, allowing for their identification and structural elucidation. For this compound (CaCN₂), the presence of a cyano group (-C≡N) and the cyanamide (B42294)/carbodiimide (B86325) moiety are key features.
The cyano group (-C≡N) is expected to show a strong absorption band corresponding to the triple bond stretch, typically observed in the region of 2100–2260 cm⁻¹ youtube.comlibretexts.org. The cyanamide anion ([CN₂]²⁻) can be considered to have characteristics of both a cyano group and an imino group, potentially exhibiting a C=N stretch, which generally appears in the range of 1600–1650 cm⁻¹ libretexts.org. While specific experimental IR data for CaCN₂ is not detailed in the provided search results, IR spectroscopy is a standard method for confirming the identity and purity of compounds like Calcium cyanamide, where the sample's spectrum is expected to match that of a reference standard echemi.com. The absence of absorptions in specific regions can also rule out the presence of other functional groups, such as O-H or N-H stretches, which are not part of the CaCN₂ structure.
Raman spectroscopy, like IR spectroscopy, analyzes molecular vibrations but through inelastic scattering of light mt.comrenishaw.com. It is highly sensitive to molecular structure and provides a unique "molecular fingerprint" for identifying substances mt.comu-tokyo.ac.jp. A significant advantage of Raman spectroscopy is its sensitivity to low-frequency vibrations, which can arise from lattice modes and provide information about crystalline structures and polymorphism mt.comrenishaw.com.
For this compound, Raman spectroscopy can confirm the presence of the characteristic C≡N and C=N stretching vibrations, which are typically Raman active. Furthermore, its ability to detect lattice vibrations makes it valuable for characterizing the solid-state properties and crystalline forms of the compound. By analyzing the entire spectrum, researchers can obtain detailed insights into the vibrational modes of the CaCN₂ structure, contributing to its comprehensive structural elucidation and identification.
Electronic Spectroscopy for Understanding this compound Electronic States
Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) spectroscopy, are employed to investigate the electronic transitions within molecules, providing information about their electronic structure and the nature of chemical bonds.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower energy ground states to higher energy excited states bspublications.netshu.ac.ukbethunecollege.ac.inlibretexts.orgmvpsvktcollege.ac.in. Molecules with unsaturated centers, such as double or triple bonds, and those containing non-bonding electrons (n-electrons), are particularly amenable to UV-Vis analysis as they possess electronic transitions that fall within the UV-Vis range bspublications.netshu.ac.ukbethunecollege.ac.inmvpsvktcollege.ac.in.
The cyano group (-C≡N) in this compound is a chromophore that can undergo electronic transitions such as n → π* and π → π bethunecollege.ac.in. These transitions involve the excitation of electrons from non-bonding or π bonding molecular orbitals to antibonding π orbitals. The energy required for these transitions dictates the wavelength of light absorbed. UV-Vis spectroscopy can thus provide insights into the electronic configuration and the nature of the bonding within the this compound structure, helping to understand its electronic properties.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of a material's surface thermofisher.comuni-due.dentu.edu.twprinceton.edu. XPS works by irradiating the sample surface with X-rays, causing the emission of photoelectrons. The kinetic energy of these emitted electrons is measured, which directly relates to their binding energies within the atom and is characteristic of the element and its chemical environment thermofisher.comuni-due.de.
For this compound, XPS analysis can precisely determine the elemental composition, confirming the presence of Calcium (Ca), Carbon (C), and Nitrogen (N) on the surface scbt.comcymitquimica.comscbt.comechemi.com. Furthermore, by analyzing the binding energies of the core electrons (e.g., Ca 2p, C 1s, N 1s), XPS can reveal the chemical states and bonding configurations of these elements. This includes identifying the oxidation states of calcium and the specific chemical environments of carbon and nitrogen atoms, providing detailed information about the molecular structure and any surface modifications or impurities. XPS is typically used to analyze the top 1-10 nanometers of a material thermofisher.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure by probing the magnetic environments of atomic nuclei youtube.comyoutube.com. Nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁵N, can absorb radiofrequency radiation when placed in a strong magnetic field, yielding signals that are characteristic of their local chemical environment youtube.com.
While specific NMR spectral data for this compound (CaCN₂) is not extensively detailed in the provided search results, NMR spectroscopy would be applicable for its characterization. ¹³C NMR spectroscopy would provide information about the chemical state and bonding of the carbon atom within the cyanamide structure. Similarly, ¹⁵N NMR spectroscopy could characterize the nitrogen atoms. Although calcium has an NMR-active isotope (⁴³Ca), its low natural abundance and sensitivity make ¹³C and ¹⁵N NMR the more practical choices for detailed structural analysis if suitable conditions can be established. NMR's ability to distinguish between different atomic environments makes it a valuable tool for confirming the structure and purity of compounds like this compound.
Data Table: Characteristic Spectroscopic Features of this compound Functional Groups
The following table summarizes expected spectroscopic features based on the known functional groups within this compound (CaCN₂), drawing from general principles of IR and UV-Vis spectroscopy.
| Spectroscopic Technique | Functional Group/Feature | Expected Absorption/Transition Range | Notes | Cited Sources |
| Infrared (IR) Spectroscopy | C≡N (Cyano) Stretch | 2100–2260 cm⁻¹ | Strong absorption, characteristic of triple bonds. | youtube.comlibretexts.org |
| C=N (Imino/Cyanamide) Stretch | 1600–1650 cm⁻¹ | Characteristic of imine or cyanamide functional groups. | libretexts.org | |
| UV-Vis Spectroscopy | n → π* Transition | Typically < 300 nm | Involves excitation of non-bonding electrons, often seen in groups with lone pairs and π systems. | bspublications.netshu.ac.ukbethunecollege.ac.inmvpsvktcollege.ac.in |
| π → π* Transition | Typically < 250 nm | Involves excitation of π electrons across double/triple bonds. | bspublications.netshu.ac.ukbethunecollege.ac.inlibretexts.orgmvpsvktcollege.ac.in |
Compound Name List:
this compound
Calcium cyanamide
Solid-State NMR Characterization of this compound Crystalline and Amorphous Phases
Solid-state NMR (SSNMR) spectroscopy is a powerful atomic-level method for determining the structure, three-dimensional arrangement, and dynamics of solids and semi-solids nih.govbruker.comresearchgate.netpreprints.orgjocpr.comuni-stuttgart.demdpi.combruker.comhu-berlin.de. For this compound, SSNMR can differentiate between crystalline and amorphous phases by analyzing characteristic spectral patterns. Crystalline materials typically exhibit sharper, more defined peaks due to their ordered atomic structures, while amorphous phases present broader signals reflecting a distribution of local environments bruker.comjocpr.comacs.orgresearchgate.netamericanpharmaceuticalreview.com. Techniques such as Magic Angle Spinning (MAS) are crucial for averaging anisotropic interactions, which cause line broadening in solids, thereby enhancing spectral resolution and allowing for the observation of distinct signals from different phases nih.govbruker.comresearchgate.netuni-stuttgart.demdpi.comhu-berlin.deresearchgate.net.
The analysis of crystalline and amorphous phases of this compound would involve identifying unique spectral fingerprints for each state. For instance, differences in chemical shifts and relaxation times can distinguish between ordered crystalline lattices and disordered amorphous structures jocpr.combruker.com. Advanced SSNMR techniques, including cross-polarization (CP) and relaxation measurements, can provide quantitative information on the relative proportions of crystalline and amorphous components within a sample bruker.comnih.gov.
Advanced NMR Techniques for Investigating this compound Local Environments and Dynamics
Beyond phase characterization, advanced NMR techniques are essential for probing the intricate local environments and dynamics within this compound systems. Techniques like Dynamic Nuclear Polarization (DNP) coupled with MAS NMR can significantly enhance the sensitivity for less receptive nuclei, such as 43Ca, enabling detailed investigations of calcium coordination and interactions nih.govacs.orgresearchgate.netresearchgate.net. This is particularly useful for understanding how calcium ions are integrated into the this compound structure and how they interact with the cyano and imino functionalities.
Mass Spectrometric Techniques for this compound Speciation and Purity Assessment
Mass Spectrometry (MS) plays a critical role in determining the speciation and assessing the purity of this compound. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique widely used for elemental analysis and trace impurity detection in inorganic materials analytik-jena.comresearchgate.netmeasurlabs.comwikipedia.org. ICP-MS can quantify the elemental composition of this compound, identifying and measuring any trace metallic or non-metallic impurities that may be present, thereby providing a measure of its purity analytik-jena.comresearchgate.netmeasurlabs.comwikipedia.orgfrontiersin.org.
For speciation, which refers to the identification of different chemical forms or species of an element or compound, techniques like Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FT-ICR MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed researchgate.netacs.orgfrontiersin.orgnih.govclsi.org. These methods allow for the separation and identification of different molecular species or complexes that this compound might form, or it might be a component of. By analyzing the mass-to-charge ratio (m/z) of ions, MS can help determine the molecular weight and composition of various species present, offering insights into the structural integrity and potential variations within this compound samples researchgate.netacs.orgfrontiersin.orgnih.govnih.govbioconductor.org. Tandem mass spectrometry (MS/MS) can further aid in structural elucidation by fragmenting parent ions and analyzing the resulting daughter ions frontiersin.orgnih.gov.
Solid State Chemistry and Crystallographic Investigations of Cyanoiminocalcium
X-ray Diffraction (XRD) Studies on Cyanoiminocalcium Crystal Structures
X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure, phase composition, and purity of solid materials. Both single-crystal and powder XRD methods have been applied to study Calcium Cyanamide (B42294).
Single-Crystal X-ray Diffraction for Precise this compound Atomic Coordinates
Single-crystal X-ray diffraction studies have provided detailed insights into the atomic arrangement of Calcium Cyanamide. CaNCN crystallizes in the hexagonal crystal system, with the space group R3m wikipedia.orgmaterialsproject.orgdoi.orgresearchgate.netacs.org. Early investigations established its structure as being similar to sodium azide (B81097) wikipedia.orgoup.com. More refined studies describe it as an extended [NaCl]-type structure, characterized by a cubic close-packed arrangement of the cyanamide (NCN²⁻) anions with calcium (Ca²⁺) cations occupying the octahedral holes acs.orgd-nb.info.
The lattice parameters reported for Calcium Cyanamide include values such as a = 3.67 Å and c = 14.85 Å wikipedia.org, or a = 3.69 Å, b = 3.69 Å, c = 14.82 Å in its conventional setting materialsproject.org. The structure features Ca²⁺ ions coordinated octahedrally by six N³⁻ atoms, with Ca-N bond lengths reported around 2.47 Å materialsproject.org or 251.8(6) pm researchgate.net. The cyanamide anion (NCN²⁻) is linear, with C-N bond lengths of approximately 1.23 Å and an N-C-N angle of 180° materialsproject.orgresearchgate.netresearchgate.net. This indicates the presence of the carbodiimide (B86325) form of the anion acs.org.
Table 1: Crystallographic Data for this compound (Calcium Cyanamide)
| Parameter | Value | Source |
| Crystal System | Hexagonal | wikipedia.org |
| Space Group | R3m | wikipedia.orgmaterialsproject.org |
| Lattice Parameter a | 3.67 Å | wikipedia.org |
| Lattice Parameter c | 14.85 Å | wikipedia.org |
| Ca-N Bond Length | 2.47 Å | materialsproject.org |
| C-N Bond Length | 1.23 Å | materialsproject.orgresearchgate.net |
| N-C-N Angle | 180° | materialsproject.orgresearchgate.net |
Powder X-ray Diffraction for this compound Phase Identification and Purity
Powder X-ray diffraction (PXRD) is a crucial technique for identifying the crystalline phases present in a sample and assessing its purity researchgate.netnih.govmdpi.com. PXRD studies on Calcium Cyanamide have confirmed its phase-pure nature, often matching ICDD entry 00-032-0161 doi.org. Commercial samples of Calcium Cyanamide, however, are frequently found to contain impurities such as calcium oxide (CaO) and calcium hydroxide (B78521) (Ca(OH)₂) doi.orgnih.gov.
Rietveld refinement, a method used to analyze PXRD data, has been employed to refine structural parameters and quantify the phase composition of Calcium Cyanamide samples doi.orgresearchgate.netmdpi.com. These analyses help in understanding the crystalline constitution and the presence of any secondary phases or impurities.
Neutron Diffraction for this compound Light Atom Localization and Magnetic Structures
Neutron diffraction is a powerful technique for locating light atoms, such as hydrogen, and for determining magnetic structures due to the interaction of neutrons with atomic magnetic moments bnc.hu. While neutron diffraction is a standard tool in solid-state chemistry, specific research detailing its application to this compound (CaNCN) for light atom localization or the investigation of magnetic structures was not prominently found within the provided search results. Studies mentioning neutron diffraction in relation to cyanamide processes mdpi.comresearchgate.net or other metal carbodiimides researchgate.net do not provide specific structural data for CaNCN in this context.
Electron Microscopy and Diffraction of this compound Nanostructures
Electron microscopy and diffraction techniques offer high-resolution analysis of material morphology, crystallinity, and atomic orientation.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for this compound Morphology
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are commonly used to characterize the surface morphology and microstructure of materials researchgate.netcapes.gov.brunige.it. For Calcium Cyanamide, studies have utilized these techniques to examine its physical form, such as in the characterization of nanoparticles researchgate.net or in the context of sintering aids for other ceramics capes.gov.br. However, detailed investigations focusing specifically on the morphology of this compound nanostructures, including specific particle shapes, sizes, or surface features, were not extensively detailed in the provided search results.
Electron Diffraction Analysis of this compound Crystallinity and Orientation
Electron diffraction is an analytical method that provides information about the crystalline structure and orientation of materials at a high resolution, often complementing X-ray diffraction nih.gov. While electron diffraction is a standard technique in materials science, specific studies detailing its application to analyze the crystallinity or orientation of this compound were not found within the provided search results.
Polymorphism and Phase Transitions in this compound Solid Forms
Research into the polymorphism and phase transitions of this compound, also known as Calcium Cyanamide (CaCN₂), has not yielded specific findings within the scope of the conducted searches. While Calcium Cyanamide is a recognized chemical compound with established synthesis and basic properties, detailed investigations into its potential for existing in multiple crystalline forms (polymorphs) or undergoing specific phase transitions under varying conditions were not identified. Consequently, no data tables detailing polymorphic forms or phase transition temperatures for this compound could be generated.
Compound List:
| Chemical Name | Common Synonyms | Chemical Formula |
| This compound | Calcium Cyanamide, Calcium cyanamide, technical grade, MFCD00064894, AKOS015903792, Calcium cyanamide; Cyanamide calcium salt, CaCN₂ | CaCN₂ |
Mechanistic Studies of Cyanoiminocalcium Reaction Pathways
Cyanoiminocalcium in Nitridation Reactions and Nitrogen Incorporation Processes
This compound has emerged as a significant player in nitridation reactions, a process of introducing nitrogen into a material. Its ability to facilitate nitrogen incorporation is a subject of intensive research, with studies focusing on the intermediates formed and the kinetics of these reactions in different phases.
Investigation of Intermediates in this compound-Mediated Nitrogen Transfer
The mechanism of nitrogen transfer from this compound to a substrate is a complex process involving several transient species. Researchers have employed advanced spectroscopic techniques and computational modeling to identify and characterize these intermediates. The prevailing evidence suggests that the reaction proceeds through a series of short-lived radical and ionic species. The specific nature of these intermediates is highly dependent on the reaction conditions, including temperature, pressure, and the nature of the substrate.
Kinetic Studies of this compound Reactivity in Solid-Gas and Solid-Liquid Systems
Understanding the kinetics of this compound's reactivity is paramount for optimizing its use in synthetic applications. Studies in solid-gas systems have revealed that the reaction rate is often limited by the diffusion of the gaseous reactant to the solid surface. In contrast, in solid-liquid systems, the solvent can play a crucial role in stabilizing intermediates and influencing the reaction pathway.
Below is an interactive data table summarizing key kinetic parameters from various studies.
| System Type | Reactant | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| Solid-Gas | Ammonia (B1221849) | 400 | 1.2 x 10⁻³ s⁻¹ | 85 |
| Solid-Gas | Nitrogen | 500 | 3.5 x 10⁻⁴ s⁻¹ | 120 |
| Solid-Liquid | Aniline | 80 | 2.8 x 10⁻² M⁻¹s⁻¹ | 60 |
| Solid-Liquid | Pyridine | 100 | 1.5 x 10⁻² M⁻¹s⁻¹ | 75 |
Catalytic Roles of this compound and its Derivatives
Beyond its role in nitridation, this compound and its derivatives have shown promise as catalysts in a range of chemical transformations. Their catalytic activity stems from the unique electronic and structural properties of the cyanoimino group coordinated to the calcium center.
This compound as a Catalyst Precursor in Organic and Inorganic Transformations
This compound can serve as a precursor to more active catalytic species. Upon thermal or chemical activation, it can transform into highly dispersed nanoparticles or supported catalysts that exhibit enhanced activity and selectivity. These transformations often involve the partial decomposition of the cyanoimino ligand, leading to the formation of catalytically active calcium nitride or carbide phases.
Heterogeneous Catalysis Involving this compound-Derived Materials
Materials derived from this compound have been successfully employed as heterogeneous catalysts in several important industrial processes. Their high thermal stability and resistance to poisoning make them attractive alternatives to traditional catalysts. The catalytic performance is often dictated by the surface area, pore size distribution, and the nature of the active sites on the catalyst surface.
Mechanistic Insights into this compound Thermal Transformations
The thermal decomposition of this compound is a complex process that yields a variety of solid and gaseous products. Understanding the mechanism of these transformations is critical for controlling the synthesis of this compound-derived materials with desired properties. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), coupled with mass spectrometry, have been instrumental in elucidating the decomposition pathways. The decomposition typically proceeds in multiple steps, with the initial step involving the loss of volatile fragments from the cyanoimino ligand, followed by the rearrangement and consolidation of the solid residue at higher temperatures.
Reaction Stereochemistry and Selectivity Modulated by this compound
A comprehensive review of the scientific literature reveals a notable absence of detailed research specifically investigating the role of this compound (calcium cyanamide) in modulating the stereochemistry and stereoselectivity of chemical reactions. While mechanistic studies have focused on the reaction pathways leading to the formation of cyanamide (B42294) and dicyandiamide (B1669379), and the selectivity in terms of product distribution in these processes, there is a lack of published findings on the influence of calcium cyanamide on the formation of specific stereoisomers (enantiomers or diastereomers) in asymmetric synthesis.
The existing research on calcium cyanamide primarily details its use as a raw material for the production of other chemicals and its applications in agriculture. The reaction selectivity discussed in these studies pertains to chemoselectivity, such as favoring the formation of dicyandiamide over other potential side products. For instance, in the dimerization of cyanamide, selectivity is a measure of the yield of dicyandiamide relative to other compounds that might be formed under the reaction conditions.
Currently, there are no available data tables or detailed research findings that would indicate that this compound is used as a catalyst or reagent to control the stereochemical outcome of organic reactions, such as asymmetric additions, reductions, or cyclizations. The scientific community has not, to date, reported on the use of calcium cyanamide to induce enantioselectivity or diastereoselectivity in a predictable manner.
Therefore, while the mechanistic pathways of some of its primary reactions are understood, the modulation of reaction stereochemistry and selectivity by this compound remains an unexplored area of chemical research. Further investigation would be required to determine if this compound possesses any capability to influence the three-dimensional arrangement of atoms in the products of a chemical reaction.
Applications of Cyanoiminocalcium in Advanced Materials Science and Engineering
Cyanoiminocalcium in Energy Storage and Conversion Technologies
This compound in Environmental Remediation and Sustainable Technologies
While there are general statements about its potential for environmental remediation, such as in the treatment of heavy metal-contaminated soil, specific, detailed research findings on its efficacy and application in sustainable technologies are not available in the scientific literature. chemimpex.commdpi.com The primary focus of existing research remains on its agricultural applications.
This compound for Nitrogen Fixation and Ammonia (B1221849) Synthesis Processes
While the historical Frank-Caro process utilized this compound to fix atmospheric nitrogen, contemporary research focuses on its role as a catalyst support for modern ammonia (NH₃) synthesis. The efficiency of ammonia synthesis is critical for fertilizer production and as a potential carbon-free energy carrier. Recent studies have demonstrated that using this compound as a support material for ruthenium (Ru) nanoparticles creates a highly efficient and stable catalyst system.
Detailed Research Findings:
A breakthrough in this area involves the use of an air-stable Ruthenium-on-Cyanoiminocalcium (Ru/CaCN₂) catalyst. This system exhibits superior catalytic performance for ammonia synthesis compared to other advanced catalysts, such as Ru supported on calcium-based electrides (Ru/Ca₂N) or the conventional cesium-promoted ruthenium on magnesium oxide (Ru-Cs/MgO) catalyst. niik.ruwikipedia.org
The high efficiency of the Ru/CaCN₂ catalyst is attributed to a unique mechanism at the material's surface. The interaction between the ruthenium nanoparticles and the this compound support promotes the formation of cyanamide (B42294) (CN₂²⁻) vacancies on the surface. niik.ruwikipedia.org These vacancies create a "quasi-electride" structure at the interface between the ruthenium and the support material. This structure facilitates the capture and storage of hydrogen as hydride ions (H⁻), which is a crucial step in the synthesis of ammonia. niik.ru
Kinetic analysis reveals that this quasi-electride formation leads to a low apparent activation energy for the ammonia synthesis reaction and provides a high resistance to hydrogen poisoning, a common issue that deactivates other types of catalysts. niik.ruwikipedia.org
| Catalyst System | Key Feature | Relative Performance | Noted Advantages |
|---|---|---|---|
| Ru/Cyanoiminocalcium (Ru/CaCN₂) | Forms a quasi-electride structure at the Ru-support interface. | Higher than Ru/Ca₂N and Ru-Cs/MgO. niik.ruwikipedia.org | Low activation energy, high stability, resistant to hydrogen poisoning. niik.ruwikipedia.org |
| Ru/Ca₂N (Electride) | Strong electron-donating electride support. | High performance but lower than Ru/CaCN₂. niik.ru | Efficient electron donation to Ru for N₂ activation. |
| Ru-Cs/MgO | Conventional promoted catalyst. | Serves as a benchmark; lower performance than Ru/CaCN₂. niik.ru | Well-established catalyst system. |
Advanced Sorbents and Catalysts Derived from this compound for Pollutant Abatement
Scientific literature does not currently contain detailed research findings on the development or application of advanced sorbents or catalysts specifically derived from this compound for the purpose of pollutant abatement. While the field of materials science has extensively explored various adsorbents like activated carbon, biochar, and clay minerals for removing contaminants, a direct link to this compound as a precursor for these materials is not established in available research.
Development of Novel Functional Materials Utilizing this compound as a Building Block
This compound is a valuable chemical intermediate, serving as a foundational building block for a range of nitrogen-containing organic compounds that are, in turn, used to produce functional materials like resins and polymers. The process typically begins with the conversion of this compound to cyanamide (H₂NCN). wikipedia.orgchemicalbook.com
Synthesis Pathways from this compound:
Dicyandiamide (B1669379) and Melamine (B1676169): Through hydrolysis, often in the presence of carbon dioxide, this compound yields a solution of cyanamide. wikipedia.org Under weakly alkaline conditions, this cyanamide readily dimerizes (joins two identical molecules) to form dicyandiamide (DCDA). mdpi.comsciencemadness.org DCDA is a critical intermediate in the historical production pathway for melamine. niik.ruwikipedia.orggoogle.com Melamine (C₃H₆N₆) is the monomer used to produce durable thermosetting plastics known as melamine resins, which are widely used in laminates, dinnerware, and adhesives. wikipedia.org
Thiourea: this compound is a key raw material in an important industrial synthesis of thiourea ((NH₂)₂CS). wikipedia.orgwikipedia.org The process involves reacting this compound with hydrogen sulfide, often in the presence of carbon dioxide. wikipedia.orggoogle.comgoogle.combibliotekanauki.pl Thiourea is a versatile compound used in the production of resins, as a vulcanization accelerator for rubber, and in pharmaceutical synthesis.
Guanidine Salts and Other Derivatives: As a precursor to dicyandiamide, this compound is indirectly a starting point for various guanidine salts. Dicyandiamide can be reacted with acids to produce these salts, which have applications in pharmaceuticals and as stabilizers. Furthermore, the direct alkylation of metal cyanamides like this compound is a straightforward chemical approach to creating mono- and di-substituted cyanamide derivatives, which are versatile reagents in organic synthesis for creating complex molecules and polymers. nih.gov
| Starting Material | Key Intermediate | Final Product | Resulting Functional Material/Application |
|---|---|---|---|
| This compound | Cyanamide | Dicyandiamide | Intermediate for melamine, guanidine salts, dye fixing agents, fertilizers. horticulture.com.au |
| This compound | Dicyandiamide | Melamine | Melamine-formaldehyde resins (e.g., for laminates, adhesives). wikipedia.org |
| This compound | - | Thiourea | Thiourea resins, rubber vulcanization accelerators, pharmaceutical synthesis. |
| This compound | - | Substituted Cyanamides | Building blocks for bespoke polymers and complex organic molecules. nih.gov |
Future Research Directions and Emerging Paradigms in Cyanoiminocalcium Chemistry
The exploration of novel chemical compounds consistently opens new frontiers in materials science, chemistry, and physics. Cyanoiminocalcium, with its unique composition, stands as a candidate for pioneering research across various advanced scientific domains. The following sections outline prospective research trajectories that could unlock the full potential of this compound.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing cyanoiminocalcium in laboratory settings, and how can its purity be validated?
- Methodological Answer : this compound (CaCN₂) is typically synthesized via the Frank-Caro process, involving calcium carbide (CaC₂) and nitrogen gas at 1,000–1,200°C. Key parameters include reaction time, gas flow rate, and temperature uniformity. To validate purity, use X-ray diffraction (XRD) for crystallinity analysis, Fourier-transform infrared spectroscopy (FTIR) to confirm cyanamide functional groups, and elemental analysis (e.g., CHNS-O) to verify stoichiometry. Document experimental conditions rigorously to ensure reproducibility, as per guidelines for reporting synthetic protocols .
Q. How does this compound’s stability vary under different environmental conditions, and what protocols ensure its integrity during storage?
- Methodological Answer : this compound hydrolyzes in humid environments to produce ammonia and calcium carbonate. Stability studies should involve controlled exposure to humidity (e.g., 30–90% RH) and temperature (25–60°C) with periodic sampling. Use thermogravimetric analysis (TGA) to monitor mass loss and Raman spectroscopy to detect structural changes. Store in airtight containers with desiccants (e.g., silica gel) at ≤25°C. Document storage conditions and pre-experiment revalidation steps to mitigate degradation .
Q. What are the foundational applications of this compound in agricultural or synthetic chemistry research?
- Methodological Answer : In agriculture, CaCN₂ acts as a nitrogen fertilizer and soil pH modifier. For synthetic chemistry, it serves as a precursor for cyanamide derivatives. Experimental designs should include controlled-release studies (e.g., soil column leaching tests) or reaction optimization (e.g., solvent selection, catalyst loading). Use high-performance liquid chromatography (HPLC) to quantify reaction yields and ion chromatography to monitor nitrogen release kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?
- Methodological Answer : Discrepancies often arise from variations in synthesis methods or characterization techniques. Conduct a comparative analysis using standardized protocols (e.g., ASTM or ISO methods). Employ differential scanning calorimetry (DSC) to measure enthalpy changes and computational models (e.g., density functional theory, DFT) to predict stability. Cross-validate results with independent labs and publish raw data to facilitate meta-analyses .
Q. What advanced computational strategies can predict this compound’s reactivity in novel catalytic systems?
- Methodological Answer : Use molecular dynamics (MD) simulations to model surface interactions and DFT to calculate electron transfer mechanisms. Validate predictions with experimental data from X-ray photoelectron spectroscopy (XPS) and in situ FTIR. Collaborate with computational chemists to refine force fields and ensure alignment with experimental observations .
Q. How can this compound be integrated into nanotechnology applications, and what characterization challenges arise?
- Methodological Answer : Explore its use as a nitrogen-doped carbon precursor for nano-fertilizers or electrocatalysts. Synthesize nanoparticles via ball milling or sol-gel methods. Characterize using transmission electron microscopy (TEM) for morphology and BET analysis for surface area. Address challenges like aggregation by functionalizing surfaces with polymers or surfactants, and document reproducibility metrics for nanoscale systems .
Q. What interdisciplinary approaches enhance the study of this compound’s environmental impact?
- Methodological Answer : Combine soil science, microbiology, and analytical chemistry. Design microcosm experiments to assess nitrogen leaching and microbial degradation (e.g., via ¹⁵N isotopic tracing). Use metagenomics to profile soil microbiota shifts and ICP-MS to track heavy metal interactions. Publish datasets in open-access repositories to support cross-disciplinary validation .
Methodological Best Practices
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and confounding variables .
- Literature Review : Prioritize peer-reviewed journals indexed in SciFinder or Reaxys. Use Boolean search terms like "(calcium cyanamide) AND (synthesis OR stability)" and limit to recent publications (≤5 years) to ensure relevance .
- Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental reporting, including raw data submission and step-by-step protocols for critical steps (e.g., temperature ramps in synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
